N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Catalog No.
S12096664
CAS No.
M.F
C24H19I2N5O2S
M. Wt
695.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2...

Product Name

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C24H19I2N5O2S

Molecular Weight

695.3 g/mol

InChI

InChI=1S/C24H19I2N5O2S/c1-15-7-9-16(10-8-15)23-29-30-24(31(23)19-5-3-2-4-6-19)34-14-21(32)28-27-13-17-11-18(25)12-20(26)22(17)33/h2-13,33H,14H2,1H3,(H,28,32)/b27-13+

InChI Key

AGWMDEYRHKPRHC-UVHMKAGCSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its unique structural features, which include iodine atoms, a thiophene ring, and a hydrazide functional group. The molecular formula of this compound is C13H10I2N2O2SC_{13}H_{10}I_2N_2O_2S with a molecular weight of 512.11 g/mol. Its IUPAC name highlights the various functional groups present, indicating its potential for diverse chemical reactivity and biological interactions.

  • Oxidation: The compound can be oxidized to form oxides or quinones.
  • Reduction: It can undergo reduction to yield hydrazine derivatives.
  • Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.

Major Products Formed

  • From Oxidation: Formation of oxides or quinones.
  • From Reduction: Production of hydrazine derivatives.
  • From Substitution: Generation of substituted phenyl derivatives.

Research indicates that N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The exact mechanism of action is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating biological pathways that could lead to therapeutic effects.

The synthesis of this compound typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. This reaction is generally performed in an organic solvent such as ethanol or methanol under reflux conditions. After the reaction completion, the mixture is cooled, and the product is isolated through filtration and purified via recrystallization.

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities including antimicrobial and anticancer effects.
  • Medicine: Explored as a therapeutic agent due to its unique structural features.
  • Industry: Utilized in developing new materials with specific electronic or optical properties.

The interaction studies of this compound focus on its ability to bind with specific biological targets. These interactions may influence various biochemical pathways, which could lead to therapeutic outcomes in treating diseases. While detailed studies are still ongoing, preliminary results suggest promising interactions that warrant further investigation.

Several compounds exhibit structural or functional similarities to N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
2-HydroxybenzaldehydeContains hydroxyl groupAntimicrobial properties
5-(4-Methylphenyl)-4H-1,2,4-triazolTriazole ring structureAntifungal activity
ThiophenesPresence of thiophene ringVarious biological activities

Uniqueness

What sets N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-pheny l - 4H - 1 , 2 , 4 - triazol - 3 - yl ]sulfanyl}acetohydrazide apart from these compounds is its combination of iodine substituents and the unique arrangement of functional groups that may enhance its biological activity compared to simpler analogs. This complexity allows for diverse reactivity and potential applications in medicinal chemistry that are not present in simpler compounds.

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

694.93489 g/mol

Monoisotopic Mass

694.93489 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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